4-Phenylpyrimidin-5-amine

Description

BenchChem offers high-quality 4-Phenylpyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylpyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

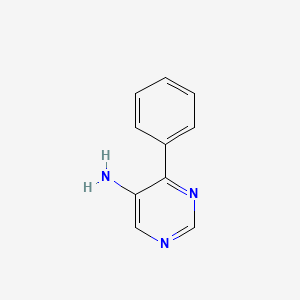

Structure

3D Structure

Properties

IUPAC Name |

4-phenylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFRFPWGQVAOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30701679 | |

| Record name | 4-Phenylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3435-23-2 | |

| Record name | 4-Phenylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-phenylpyrimidin-5-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-Phenylpyrimidin-5-amine

Introduction

4-Phenylpyrimidin-5-amine is a heterocyclic aromatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid, planar structure, combined with the presence of key hydrogen bond donors and acceptors, makes it an exemplary scaffold for the design of targeted therapeutics. The phenylaminopyrimidine moiety is recognized as a privileged structure, frequently appearing in molecules designed to interact with biological targets such as protein kinases.[1]

This technical guide provides a comprehensive overview of the core chemical properties of 4-phenylpyrimidin-5-amine. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, reactivity, characterization, and application as a foundational building block in the creation of novel bioactive compounds. We will delve into the causality behind experimental choices and provide a framework for its effective utilization in a research setting.

Molecular and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. 4-Phenylpyrimidin-5-amine (CAS No: 21419-05-6) is a solid at room temperature with defined physicochemical characteristics that influence its handling, solubility, and reaction kinetics.[2] These properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-phenylpyrimidin-4-amine | PubChem[3] |

| Molecular Formula | C₁₀H₉N₃ | PubChem[3] |

| Molecular Weight | 171.20 g/mol | PubChem[2][3] |

| CAS Number | 21419-05-6 | PubChem[3], Chemchart[2] |

| Melting Point | 118.01 °C | Chemchart[2] |

| Boiling Point | 337.97 °C (Predicted) | Chemchart[2] |

| Water Solubility | 1646.56 mg/L (Predicted) | Chemchart[2] |

| Hydrogen Bond Donors | 1 | Chemchart[2] |

| Hydrogen Bond Acceptors | 3 | Chemchart[2] |

| SMILES | C1=CC=C(C=C1)C2=CN=CN=C2N | PubChem[3] |

| InChIKey | RIQAUNNLIXGOAK-UHFFFAOYSA-N | PubChem[3] |

Synthesis and Mechanistic Insights

The construction of the 4-phenylpyrimidin-5-amine core is crucial for accessing its derivatives. The literature suggests several efficient synthetic strategies, primarily relying on modern cross-coupling reactions. These methods are chosen for their reliability, substrate tolerance, and high yields.

Two prevalent methods for synthesizing the 5-phenylpyrimidine core are Palladium-catalyzed cross-coupling reactions:

-

Stille Coupling : This reaction involves the coupling of an organotin compound with an organic halide. For 4-phenylpyrimidin-5-amine, this would typically involve reacting 5-bromopyrimidin-4-amine with phenyltri-n-butylstannane in the presence of a palladium catalyst.

-

Decarboxylative Coupling : This method offers an alternative by coupling 4-aminopyrimidine-5-carboxylic acid with a phenyl source, such as chlorobenzene, under catalytic conditions that facilitate the extrusion of CO₂.[2]

The choice between these methods often depends on the availability and stability of starting materials. The Stille coupling, for instance, is highly effective but requires the use of toxic organotin reagents.

Experimental Protocol: Synthesis via Stille Coupling

This protocol is a representative example based on standard Stille coupling conditions.

-

Reaction Setup : To a dry, argon-purged flask, add 5-bromopyrimidin-4-amine (1.0 eq), phenyltri-n-butylstannane (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Execution : Heat the mixture to reflux (typically 90-110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-phenylpyrimidin-5-amine.

Chemical Reactivity and Derivatization

The chemical reactivity of 4-phenylpyrimidin-5-amine is dominated by the nucleophilic character of the exocyclic amino group (-NH₂) and the electrophilic nature of the pyrimidine ring, which is electron-deficient due to the two nitrogen atoms. This dual reactivity is expertly exploited in medicinal chemistry to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.[4][5]

-

N-Functionalization : The primary amine at the 5-position is a key site for derivatization. It can readily undergo reactions such as acylation, alkylation, and sulfonylation to introduce a wide variety of functional groups. This position is often modified to modulate solubility, cell permeability, and target engagement.

-

Ring Reactivity : While the pyrimidine ring is generally electron-deficient, the phenyl and amino substituents activate it towards certain transformations. The nitrogen atoms in the pyrimidine ring can be protonated or alkylated.

The strategic modification of this scaffold has led to the discovery of potent inhibitors of various enzymes, including Aurora kinases and cyclin-dependent kinases (CDKs), which are critical targets in oncology.[4][6]

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data provided by NMR, IR, and mass spectrometry are essential for verifying the identity and purity of synthesized 4-phenylpyrimidin-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the carbon-hydrogen framework.[3]

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl and pyrimidine rings, as well as a characteristic signal for the amine protons. The phenyl protons typically appear as a multiplet in the 7.0-8.0 ppm range. The pyrimidine protons will be further downfield due to the deshielding effect of the ring nitrogens. The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift is concentration and solvent-dependent.[7] The addition of D₂O will cause the amine signal to disappear, confirming its identity.[7]

-

¹³C NMR : The carbon spectrum will show signals for all 10 carbon atoms. The carbons of the phenyl ring will resonate in the typical aromatic region (~120-140 ppm), while the carbons of the more electron-deficient pyrimidine ring will appear further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.[8]

-

N-H Stretch : Primary amines typically show two distinct stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region.[7]

-

C=N and C=C Stretch : Strong absorptions between 1500-1650 cm⁻¹ correspond to the stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings.

-

Aromatic C-H Stretch : A signal just above 3000 cm⁻¹ is indicative of the C-H bonds on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

-

Molecular Ion Peak (M⁺) : In an electron impact (EI) mass spectrum, 4-phenylpyrimidin-5-amine will show a prominent molecular ion peak at an m/z (mass-to-charge ratio) corresponding to its molecular weight (171.20).[3] The high-resolution mass spectrum will confirm the molecular formula C₁₀H₉N₃.

Applications in Medicinal Chemistry

The 4-phenylpyrimidin-5-amine scaffold is a cornerstone in the design of kinase inhibitors.[9][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core acts as a bioisostere of the adenine base in ATP, allowing it to bind competitively in the ATP-binding pocket of kinases.

Derivatives of this scaffold have been extensively investigated and have led to the discovery of potent inhibitors for several important targets:

-

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors : Modification of the core structure has yielded compounds with nanomolar potency against CDK9, an enzyme involved in regulating transcription.[4]

-

Aurora Kinase Inhibitors : N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share the core phenylpyrimidine structure, were identified as potent inhibitors of Aurora A and B kinases, crucial regulators of mitosis.[6]

-

USP1/UAF1 Deubiquitinase Inhibitors : N-benzyl-2-phenylpyrimidin-4-amine derivatives have been developed as potent, nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies that regulate the DNA damage response.[11][12]

The success of this scaffold lies in its ability to present key pharmacophoric features—hydrogen bond donors and acceptors, and an aromatic system for π-stacking interactions—in a conformationally restricted manner, leading to high-affinity binding with target proteins.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-phenylpyrimidin-5-amine presents several hazards.[3]

-

GHS Hazard Statements :

-

Precautionary Measures : Standard laboratory safety practices should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

References

-

Ameur, G. B., Maalej, E., Martin, H., & Ismaili, L. (n.d.). Synthesis of diphenylpyrimido [4,5-d] pyrimidin-4-amines derivatives 4a-k using 2 steps. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Phenylpyrimidin-4-amine. PubChem. Retrieved from [Link]

-

Luchini, A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-phenylpyrimidin-5-amine (C10H9N3). Retrieved from [Link]

-

Fiuza, M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. Retrieved from [Link]

-

Chemchart. (n.d.). 5-phenylpyrimidin-4-amine (21419-05-6). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-6-phenylpyrimidin-5-amine. PubChem. Retrieved from [Link]

-

Weinstabl, H., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

-

AVD Pharmaceuticals Pvt Ltd. (n.d.). N-(5-amino-2-methylphenl)-4-(3 Pyridyl)-2 Pyrimidine-amine. Retrieved from [Link]

-

PubMed. (n.d.). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]

- Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

-

PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

PubMed Central. (n.d.). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of N-(1-(6-acetamido-5-phenylpyrimidin-4-yl) piperidin-3-yl) amide derivatives as potential inhibitors for mitotic kinesin spindle protein. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-phenylpyrimidin-4-amine (21419-05-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 5-Phenylpyrimidin-4-amine | C10H9N3 | CID 233337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of N-(1-(6-acetamido-5-phenylpyrimidin-4-yl) piperidin-3-yl) amide derivatives as potential inhibitors for mitotic kinesin spindle protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Phenylpyrimidin-5-amine

Introduction

4-Phenylpyrimidin-5-amine is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active molecules, making the development of robust and efficient synthetic pathways a critical endeavor. This guide provides a comprehensive overview of the primary synthetic routes to 4-phenylpyrimidin-5-amine, delving into the mechanistic underpinnings of these transformations and furnishing detailed experimental protocols. The methodologies presented herein are designed to be self-validating, supported by established chemical principles and spectroscopic data, to ensure reproducibility and reliability in the laboratory setting.

Retrosynthetic Analysis

A retrosynthetic analysis of 4-phenylpyrimidin-5-amine reveals several viable disconnection points, suggesting a variety of forward synthetic strategies. The pyrimidine core can be constructed through the condensation of a C3 fragment with a source of the N-C-N moiety. Alternatively, the amino group at the C5 position can be introduced late in the synthesis via the reduction of a nitro precursor. This guide will explore two primary pathways stemming from this analysis.

Caption: Retrosynthetic analysis of 4-phenylpyrimidin-5-amine.

Pathway 1: Classical Pyrimidine Synthesis via Cyclocondensation

This classical approach, pioneered by Davies and Piggott, remains a fundamental and reliable method for the construction of the 4-amino-5-phenylpyrimidine core.[1] The strategy relies on the cyclocondensation of a substituted three-carbon electrophile with a suitable N-C-N nucleophile, typically formamidine.

Mechanistic Insights

The reaction proceeds through a multi-step sequence initiated by the formation of a key intermediate, α-phenyl-β-aminoacrylonitrile. This intermediate is generated in situ from α-phenyl-β-ethoxyacrylonitrile and ammonia. The subsequent cyclization with formamidine involves a nucleophilic attack of the formamidine nitrogen onto the nitrile carbon, followed by an intramolecular cyclization and subsequent aromatization to yield the final pyrimidine ring. The choice of formamidine as the N-C-N source is critical as it provides the necessary atoms to complete the six-membered heterocyclic ring.

Caption: Synthetic scheme for Pathway 1.

Experimental Protocol

Step 1: Synthesis of α-Phenyl-β-ethoxyacrylonitrile

-

To a solution of sodium ethoxide, prepared from sodium (23 g) and absolute ethanol (400 ml), add freshly distilled phenylacetonitrile (117 g).

-

Cool the mixture in an ice bath and add ethyl formate (74 g) dropwise with constant stirring.

-

Allow the mixture to stand at room temperature overnight.

-

Pour the reaction mixture into ice water and extract with ether.

-

Dry the ethereal extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain α-phenyl-β-ethoxyacrylonitrile.

Step 2: Synthesis of 4-Phenylpyrimidin-5-amine

-

Dissolve α-phenyl-β-ethoxyacrylonitrile (17.3 g) in ethanolic ammonia and allow the mixture to stand for 48 hours to form α-phenyl-β-aminoacrylonitrile in situ.

-

To a solution of sodium ethoxide, prepared from sodium (4.6 g) and absolute ethanol (100 ml), add formamidine acetate (10.4 g).

-

Add the ethanolic solution of α-phenyl-β-aminoacrylonitrile to the formamidine solution.

-

Reflux the reaction mixture for 4 hours.

-

Cool the reaction mixture and pour it into water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield pure 4-phenylpyrimidin-5-amine.

| Reactant | Molar Mass ( g/mol ) | Amount | Moles |

| Phenylacetonitrile | 117.15 | 117 g | 1.0 |

| Ethyl Formate | 74.08 | 74 g | 1.0 |

| Sodium | 22.99 | 23 g | 1.0 |

| α-Phenyl-β-ethoxyacrylonitrile | 173.21 | 17.3 g | 0.1 |

| Formamidine Acetate | 104.11 | 10.4 g | 0.1 |

| Sodium | 22.99 | 4.6 g | 0.2 |

Pathway 2: Synthesis via Nitration and Subsequent Reduction

An alternative and often high-yielding approach involves the introduction of the amino group at a later stage of the synthesis. This is typically achieved by the nitration of a pre-formed 4-phenylpyrimidine, followed by the reduction of the nitro group to the desired amine. This strategy can be advantageous as it often avoids the sometimes harsh conditions of the initial cyclization with sensitive functional groups.

Mechanistic Insights

The synthesis begins with the construction of the 4-phenylpyrimidine ring, which can be achieved through various condensation methods. The subsequent nitration at the C5 position is an electrophilic aromatic substitution reaction. The pyrimidine ring is generally electron-deficient, making electrophilic substitution challenging. However, the phenyl group at C4 can influence the regioselectivity of the nitration. The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation (e.g., using Pd/C and a hydrogen source like ammonium formate or hydrogen gas) being a common and efficient method.[2]

Caption: Synthetic scheme for Pathway 2.

Experimental Protocol

Step 1: Synthesis of 4-Phenylpyrimidine

(Assuming 4-phenylpyrimidine is available or synthesized via a standard literature procedure, e.g., from benzoylacetaldehyde and formamide.)

Step 2: Synthesis of 4-Phenyl-5-nitropyrimidine

-

To a stirred mixture of fuming nitric acid (d 1.5, 20 ml) and concentrated sulfuric acid (20 ml), cooled to 0°C, add 4-phenylpyrimidine (15.6 g) portion-wise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from ethanol to obtain 4-phenyl-5-nitropyrimidine.

Step 3: Reduction to 4-Phenylpyrimidin-5-amine

-

In a round-bottom flask, dissolve 4-phenyl-5-nitropyrimidine (2.01 g, 10 mmol) in ethyl acetate (100 ml).

-

Add 10% Palladium on carbon (Pd/C) (0.2 g).

-

To this suspension, add ammonium formate (3.15 g, 50 mmol).

-

Reflux the reaction mixture for 2 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethyl acetate.

-

Evaporate the solvent from the combined filtrates under reduced pressure.

-

Purify the residue by column chromatography on silica gel or by recrystallization to afford pure 4-phenylpyrimidin-5-amine.

| Reactant | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Phenylpyrimidine | 156.18 | 15.6 g | 0.1 |

| 4-Phenyl-5-nitropyrimidine | 201.18 | 2.01 g | 0.01 |

| 10% Pd/C | - | 0.2 g | - |

| Ammonium Formate | 63.06 | 3.15 g | 0.05 |

Product Characterization and Validation

The identity and purity of the synthesized 4-phenylpyrimidin-5-amine should be confirmed by standard analytical techniques. The following data serves as a reference for validation.[3]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group and the pyrimidine ring, as well as a characteristic signal for the amino group protons. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl and pyrimidine rings. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), as well as C=N and C=C stretching vibrations of the pyrimidine and phenyl rings.[4][5] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 4-phenylpyrimidin-5-amine (C₁₀H₉N₃, M.W. = 171.20 g/mol ). |

| Melting Point | A sharp melting point consistent with a pure compound. |

Conclusion

This technical guide has detailed two robust and well-established synthetic pathways for the preparation of 4-phenylpyrimidin-5-amine. The classical cyclocondensation route offers a direct construction of the aminopyrimidine core, while the nitration and reduction pathway provides a versatile alternative. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the need to tolerate other functional groups. By providing mechanistic insights and detailed, self-validating experimental protocols, this guide aims to empower researchers in the successful synthesis and further exploration of this important heterocyclic scaffold.

References

- Davies, W. H., & Piggott, H. A. (1945). A novel pyrimidine synthesis. Part I. 4-Amino-5-phenylpyrimidine. Journal of the Chemical Society (Resumed), 347-351.

-

PubChem. (n.d.). 5-Phenylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). Molecules, 29(16), 3698.

- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1356.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.

- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)

- Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. (2013). Synthesis, 45(07), 925-930.

- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

Sources

- 1. 85. A novel pyrimidine synthesis. Part I. 4-Amino-5-phenylpyrimidine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 3. 5-Phenylpyrimidin-4-amine | C10H9N3 | CID 233337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

A Technical Guide to the Physicochemical Properties of 4-Phenylpyrimidin-5-amine for Drug Discovery and Development

Executive Summary

The phenylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous targeted therapies, particularly in oncology. 4-Phenylpyrimidin-5-amine, as a member of this class, represents a molecule of significant interest for the development of novel therapeutics. Its ultimate potential as a drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth analysis of the core physicochemical characteristics of 4-Phenylpyrimidin-5-amine, offering both predicted data and standardized experimental protocols for its empirical determination. We delve into the practical implications of these properties for drug development, explaining the causal relationships between molecular characteristics and pharmacokinetic behavior. This document is intended for researchers, medicinal chemists, and drug development scientists engaged in the evaluation and optimization of heterocyclic drug candidates.

Introduction

The Phenylpyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold, widely present in biologically active compounds and approved pharmaceuticals.[1] When functionalized with a phenyl group, the resulting phenylpyrimidine core offers a versatile three-dimensional structure capable of engaging with a variety of biological targets. Derivatives have shown significant promise as potent and selective inhibitors of key enzymes, including Cyclin-Dependent Kinases (CDKs) and Polo-like Kinase 4 (PLK4), which are critical regulators of the cell cycle.[2][3] The anti-inflammatory potential of aminopyrimidine derivatives has also been well-documented.[4] The specific arrangement of aromatic and hydrogen-bonding features in compounds like 4-phenylpyrimidin-5-amine makes it a compelling starting point for structure-activity relationship (SAR) studies.

The Imperative of Physicochemical Profiling

In the journey from a chemical entity to a therapeutic agent, early and accurate characterization of physicochemical properties is paramount. Properties such as aqueous solubility, lipophilicity (LogP/LogD), and ionization constant (pKa) are not mere data points; they are fundamental determinants of a drug's behavior in a biological system. Poor solubility can lead to low and erratic oral absorption, while suboptimal lipophilicity can hinder cell membrane permeability or, conversely, lead to excessive plasma protein binding and non-specific toxicity. Understanding the pKa is crucial for predicting a compound's charge state in different physiological compartments, which profoundly impacts its solubility, permeability, and target engagement. This guide provides the foundational knowledge and practical methods to thoroughly profile 4-phenylpyrimidin-5-amine.

Core Molecular and Physicochemical Profile

Molecular Identity

-

Chemical Name: 4-Phenylpyrimidin-5-amine

-

Molecular Formula: C₁₀H₉N₃[5]

-

Canonical SMILES: C1=CC=C(C=C1)C2=NC=NC=C2N[5]

-

InChIKey: DQFRFPWGQVAOMT-UHFFFAOYSA-N[5]

Summary of Physicochemical Properties

Direct experimental data for 4-phenylpyrimidin-5-amine is limited in publicly accessible literature.[5] The following table summarizes key properties based on computational predictions for closely related isomers, which serve as a valuable starting point for experimental verification.

| Property | Predicted Value | Implication in Drug Development |

| Melting Point (°C) | ~118.01 (for isomer)[8] | Influences solid-state stability, dissolution rate, and formulation development. |

| Boiling Point (°C) | >300 | High thermal stability is suggested, typical for aromatic heterocyclic compounds. |

| Water Solubility (mg/L) | ~1646 (for isomer)[8] | Suggests moderate solubility; may require formulation strategies for optimal oral absorption. |

| cLogP | ~1.2 - 1.7[5][6] | Indicates good lipophilicity, suggesting potential for good membrane permeability. |

| pKa (Most Basic) | ~3.72 (for isomer)[9] | The pyrimidine ring nitrogen is weakly basic; the compound will be largely neutral at physiological pH. |

| Topological Polar Surface Area (TPSA) | 51.8 Ų[6][7] | Value is well within the range associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 (Amine group)[6][7] | Contributes to interactions with biological targets and affects solubility. |

| Hydrogen Bond Acceptors | 3 (Ring nitrogens)[6][7] | Key for molecular recognition at the target binding site. |

| Rotatable Bonds | 1 (Phenyl-pyrimidine bond)[6][7] | Low conformational flexibility, which can be advantageous for binding affinity. |

Spectroscopic and Structural Characterization

While specific spectra for 4-phenylpyrimidin-5-amine are not available, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features. Data from the closely related isomer, 5-phenylpyrimidin-4-amine, for which NMR, MS, UV-Vis, and IR spectra are documented, can serve as a useful comparison.[6]

-

¹H NMR: The spectrum is expected to show distinct signals for the phenyl group protons (multiplets in the aromatic region, ~7.0-8.0 ppm), pyrimidine ring protons (singlets or doublets, likely downfield), and the amine (-NH₂) protons (a broad singlet which may be exchangeable with D₂O).

-

¹³C NMR: The spectrum would display signals corresponding to the ten carbon atoms, with the phenyl carbons appearing in the ~120-140 ppm range and the pyrimidine carbons appearing at more varied, and typically downfield, shifts.

-

Mass Spectrometry (MS): The primary ion in an EI or ESI+ spectrum would be the molecular ion [M+H]⁺ at m/z ≈ 172.08. Fragmentation patterns would likely involve the pyrimidine and phenyl rings.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amine group (~3300-3500 cm⁻¹), C=N and C=C stretching from the aromatic rings (~1500-1650 cm⁻¹), and C-H stretching (~3000-3100 cm⁻¹).

Experimental Protocols for Physicochemical Characterization

Authoritative and reproducible data is the bedrock of drug development. The following protocols describe robust, self-validating methods for determining the core physicochemical properties of 4-phenylpyrimidin-5-amine.

Workflow Overview

The characterization process follows a logical sequence from basic identity confirmation to detailed property measurement.

Caption: Experimental workflow for physicochemical profiling.

Protocol: Determination of Aqueous Solubility (Thermodynamic Shake-Flask Method)

-

Expertise & Experience: This method is the "gold standard" as it measures the solubility of the most stable crystalline form of the compound at equilibrium, providing a true thermodynamic value essential for biopharmaceutical modeling.

-

Methodology:

-

Preparation: Add an excess amount of solid 4-phenylpyrimidin-5-amine (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

-

Trustworthiness (Self-Validation):

-

Run the experiment in triplicate to ensure reproducibility.

-

Confirm that a solid pellet is visible after centrifugation to ensure an excess was used.

-

Analyze samples at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration does not significantly change).

-

Protocol: Determination of Lipophilicity (LogD at pH 7.4)

-

Expertise & Experience: The shake-flask method using n-octanol and buffer is classic, but a reverse-phase HPLC method is often used in discovery settings for higher throughput. Here, we describe the foundational shake-flask approach.

-

Methodology:

-

Pre-saturation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight.

-

Preparation: Prepare a stock solution of 4-phenylpyrimidin-5-amine in a suitable solvent (e.g., DMSO) and add a small volume to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v). The final DMSO concentration should be <1%.

-

Equilibration: Shake the vial for 1-2 hours to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using HPLC-UV.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

-

-

Trustworthiness (Self-Validation):

-

Perform the measurement in triplicate.

-

Ensure the measured concentrations fall within the linear range of the analytical assay.

-

Run a control compound with a known LogD value to validate the experimental setup.

-

Protocol: Determination of Acidity/Basicity (pKa)

-

Expertise & Experience: Potentiometric titration is a highly accurate method for pKa determination. Due to the low aqueous solubility of many organic compounds, a co-solvent (e.g., methanol or acetonitrile) is often required. The Yasuda-Shedlovsky extrapolation can then be used to determine the aqueous pKa.

-

Methodology:

-

Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mM) in various ratios of water:co-solvent (e.g., 30%, 50%, 70% methanol).

-

Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode. A reverse titration with a base (e.g., 0.1 M KOH) can also be performed.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa in that specific solvent mixture corresponds to the pH at the half-equivalence point.

-

Extrapolation: Plot the measured pKa values against the percentage of co-solvent. Extrapolate the linear portion of the graph back to 0% co-solvent to estimate the aqueous pKa.

-

-

Trustworthiness (Self-Validation):

-

Calibrate the pH electrode using standard buffers before each experiment.

-

Analyze a standard compound with a known pKa (e.g., pyridine) in the same solvent mixtures to validate the method and extrapolation.

-

Implications for Drug Development

The physicochemical properties of 4-phenylpyrimidin-5-amine directly inform its potential as a drug candidate.

Caption: Relationship between physicochemical properties and ADME.

-

Absorption: With a predicted LogP of ~1.5 and moderate aqueous solubility, the compound is likely to have good passive permeability across the gut wall. The low basicity (pKa ~3.7) means it will be predominantly in its neutral, more permeable form in the intestine (pH 6-7.5).

-

Distribution: The moderate lipophilicity suggests the compound will not be overly sequestered in fatty tissues and should have reasonable access to target tissues. Plasma protein binding is expected to be moderate.

-

Metabolism: The phenyl ring and the pyrimidine core are potential sites for Phase I metabolism (e.g., hydroxylation by cytochrome P450 enzymes). The primary amine could be a site for conjugation (Phase II metabolism). Stability studies in liver microsomes are a critical next step.

-

Excretion: The compound's characteristics suggest a combination of metabolic and renal clearance pathways is likely.

Overview of Synthesis Strategies

The synthesis of 4-phenylpyrimidin-5-amine and its derivatives can be achieved through established heterocyclic chemistry routes. A common approach involves the condensation of a three-carbon synthon with an amidine or related species.[10] For instance, a substituted benzoylacetonitrile could react with formamidine to construct the core phenylpyrimidine ring system. The synthesis of related pyrimido[4,5-d]pyrimidines has been reported starting from readily available reagents in a two-step procedure.[11] Various synthetic protocols have been developed for pyrimidine derivatives, highlighting the modularity and accessibility of this chemical class.[3][10]

Conclusion

4-Phenylpyrimidin-5-amine possesses a promising physicochemical profile for a drug discovery starting point. Its predicted properties—moderate lipophilicity, sufficient aqueous solubility, and a TPSA value conducive to oral bioavailability—position it favorably within the "drug-like" chemical space. However, these computational estimates must be rigorously confirmed through the standardized experimental protocols outlined in this guide. Empirical data on solubility, LogD, pKa, and metabolic stability will be critical for guiding hit-to-lead optimization, enabling chemists to fine-tune the molecule's properties to achieve the desired balance of potency, selectivity, and pharmacokinetic performance required for a successful therapeutic agent.

References

-

Ben Ameur, G., Maalej, E., Martin, H., & Ismaili, L. (n.d.). Synthesis of diphenylpyrimido [4,5-d] pyrimidin-4-amines derivatives 4a-k using 2 steps. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Methyl-6-phenylpyrimidin-5-amine. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). 4-phenylpyrimidin-5-amine (C10H9N3).[Link]

-

TradeIndia. (n.d.). N-(5-Amino-2-methylphenl)-4-(3 Pyridyl)-2 Pyrimidine-Amine.[Link]

-

Supporting Information for publications. (n.d.). [Link]

-

PubChem. (n.d.). Pyrimidin-5-amine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 5-Phenylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

-

ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 4-Phenylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 4-(4-Bromophenyl)-5-phenylpyrimidin-2-amine - Optional[MS (GC)] - Spectrum.[Link]

-

Chemchart. (n.d.). 5-phenylpyrimidin-4-amine (21419-05-6).[Link]

-

ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.[Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.[Link]

- Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

-

PubMed. (n.d.). 4-Amino-5-arylpyrimidines as antiinflammatory agents.[Link]

-

PubChemLite. (n.d.). 4-methyl-5-phenylpyrimidin-2-amine (C11H11N3).[Link]

-

National Institutes of Health. (n.d.). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.[Link]

-

MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-5-arylpyrimidines as antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4-phenylpyrimidin-5-amine (C10H9N3) [pubchemlite.lcsb.uni.lu]

- 6. 5-Phenylpyrimidin-4-amine | C10H9N3 | CID 233337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 5-phenylpyrimidin-4-amine (21419-05-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. 2305-87-5 CAS MSDS (4-PHENYLPYRIMIDIN-2-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Definitive Identification of 4-phenylpyrimidin-5-amine: A Guide to CAS Number, Spectroscopic Analysis, and Quality Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and chemical synthesis, the precise identification and purity assessment of molecular entities are paramount. This guide provides a comprehensive technical framework for the characterization of 4-phenylpyrimidin-5-amine. While this specific isomer is not as widely documented as its structural counterparts, this guide establishes a robust analytical paradigm for its unambiguous identification, focusing on the critical differentiation from its common positional isomers, such as 5-phenylpyrimidin-4-amine. We will delve into the core principles and practical application of spectroscopic and chromatographic techniques, providing field-proven protocols and explaining the causality behind experimental choices. This document serves as an essential resource for ensuring the scientific integrity of research involving substituted phenylpyrimidines.

Core Identification and Physicochemical Properties

The foundational step in any chemical workflow is the confirmation of the molecular identity. 4-phenylpyrimidin-5-amine belongs to a class of compounds where positional isomerism can significantly impact biological activity and physicochemical properties. Therefore, relying solely on a name is insufficient; a multi-faceted approach to identification is mandatory.

While a specific CAS (Chemical Abstracts Service) number for 4-phenylpyrimidin-5-amine is not prominently listed in major databases, its isomer, 5-phenylpyrimidin-4-amine, is well-documented under CAS Number 21419-05-6 [1]. This highlights the critical need for rigorous analytical confirmation to prevent costly errors stemming from isomer misidentification.

Table 1: Key Chemical Identifiers for Phenylpyrimidine Amine Isomers

| Identifier | 4-phenylpyrimidin-5-amine (Predicted) | 5-phenylpyrimidin-4-amine (Reference Isomer) |

|---|---|---|

| CAS Number | Not Assigned / Ambiguous | 21419-05-6[1] |

| Molecular Formula | C₁₀H₉N₃[2] | C₁₀H₉N₃[1] |

| Molecular Weight | 171.20 g/mol [1] | 171.20 g/mol [1] |

| IUPAC Name | 4-phenylpyrimidin-5-amine[2] | 5-phenylpyrimidin-4-amine[1] |

| SMILES | C1=CC=C(C=C1)C2=NC=NC=C2N[2] | C1=CC=C(C=C1)C2=CN=CN=C2N[1] |

| InChI Key | DQFRFPWGQVAOMT-UHFFFAOYSA-N[2] | RIQAUNNLIXGOAK-UHFFFAOYSA-N[1] |

The Imperative of Isomer Differentiation in Drug Discovery

The causality behind our insistence on a multi-technique identification process lies in the structure-activity relationship (SAR). In drug development, even a minor structural change, such as moving a functional group to an adjacent position on a heterocyclic ring, can drastically alter a compound's interaction with a biological target. The 4-phenyl-5-amine and 5-phenyl-4-amine isomers, while sharing the same mass and elemental composition, will present different electronic distributions and steric profiles. This can lead to profound differences in:

-

Receptor Binding Affinity: The amine and phenyl groups are key pharmacophoric features. Their relative positions dictate the potential for hydrogen bonding and hydrophobic interactions.

-

Metabolic Stability: The accessibility of sites for metabolic enzymes (e.g., Cytochrome P450s) will differ, affecting the compound's pharmacokinetic profile.

-

Toxicity: An inactive but toxic isomer could be mistaken for the active compound, leading to misleading safety profiles.

This analytical rigor is a self-validating system; by confirming the precise isomeric structure, we ensure that the biological data generated is trustworthy and reproducible.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopy provides a non-destructive "fingerprint" of a molecule. For phenylpyrimidine amines, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. The key to differentiating the 4-phenyl-5-amine from the 5-phenyl-4-amine lies in the chemical shifts and coupling patterns of the pyrimidine ring protons.

Expertise & Causality: In ¹H NMR, protons on the pyrimidine ring will have distinct chemical shifts and coupling constants based on their proximity to the nitrogen atoms and the bulky phenyl group. The amine group (-NH₂) protons will also appear as a broad singlet, the position of which can vary.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

| Technique | Predicted Features for 4-phenylpyrimidin-5-amine | Reference Data for 5-phenylpyrimidin-4-amine |

|---|---|---|

| ¹H NMR | - Phenyl protons (multiplet, ~7.4-7.8 ppm) - Three distinct pyrimidine protons with specific coupling patterns. - Amine protons (-NH₂, broad singlet) | - Phenyl protons (multiplet) - Pyrimidine protons with different shifts and couplings due to altered substitution pattern.[1] - Amine protons (-NH₂, broad singlet) |

| ¹³C NMR | - Phenyl carbons (~127-138 ppm) - Pyrimidine carbons with unique shifts based on substituent effects. | - Known shifts available in databases.[1] |

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, sometimes allowing for their observation.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a spectrometer (e.g., 400 MHz or higher).[3]

-

Analysis: Process the spectra and integrate the signals. Compare the observed chemical shifts and coupling constants to predicted values and data from known isomers to confirm the structure. Quantitative NMR (qNMR) can also be employed for purity assessment against a certified internal standard.[4][5]

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.

Expertise & Causality: Both isomers will have the same parent molecular ion peak. However, the fragmentation pattern upon ionization (e.g., Electron Ionization - EI) can differ based on the relative stability of the fragments formed. The loss of HCN or phenyl radicals can occur, and the relative abundance of these fragment ions can serve as a diagnostic tool.

Table 3: Mass Spectrometry Data

| Parameter | Expected Value for 4-phenylpyrimidin-5-amine |

|---|---|

| Molecular Formula | C₁₀H₉N₃ |

| Exact Mass | 171.0796 Da[1] |

| Nominal Mass | 171 Da |

| Predicted [M+H]⁺ | 172.0869 m/z[2] |

| Key Fragments | Fragments corresponding to the loss of HCN, N₂, and phenyl group moieties. |

Protocol 2: Mass Spectrometry Analysis (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like methanol or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.[6]

-

GC Method: Inject the sample onto a suitable capillary column (e.g., DB-5ms). Use a temperature gradient to ensure separation from any impurities.

-

MS Acquisition: Acquire mass spectra across a range of m/z 50-300.

-

Analysis: Identify the molecular ion peak and compare it to the expected exact mass. Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expertise & Causality: The primary amine (-NH₂) group is the most indicative functional group. It will show a characteristic pair of N-H stretching bands. The C=N and C=C bonds within the pyrimidine and phenyl rings will also have distinct absorptions in the fingerprint region.[7][8]

Table 4: Key Infrared (IR) Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |

|---|---|---|

| N-H Stretch (Primary Amine) | 3300 - 3500 (two bands) | Asymmetric and symmetric stretching of the -NH₂ group.[7][9] |

| Aromatic C-H Stretch | 3000 - 3100 | C-H bonds on the phenyl and pyrimidine rings. |

| N-H Bend (Primary Amine) | 1580 - 1650 | Scissoring vibration of the -NH₂ group.[7] |

| C=N and C=C Stretch | 1400 - 1600 | Ring stretching vibrations from both pyrimidine and phenyl rings.[10] |

| C-N Stretch (Aromatic) | 1250 - 1335 | Stretching of the bond connecting the amine to the pyrimidine ring.[7] |

Chromatographic Purity Assessment Workflow

While spectroscopy confirms structure, chromatography is essential for determining purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in pharmaceutical analysis.[11][12]

Expertise & Causality: The choice of a reversed-phase (e.g., C18) column is logical for a moderately polar compound like 4-phenylpyrimidin-5-amine. A mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) allows for the fine-tuning of retention time. A UV detector is ideal, as the conjugated phenyl and pyrimidine systems will have strong chromophores. Purity is assessed by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.[4][13]

Caption: High-level workflow for HPLC-based purity analysis.

Integrated Analytical Strategy for Quality Control

A robust quality control (QC) process does not rely on a single technique. It integrates multiple orthogonal methods into a logical sequence to provide a comprehensive and trustworthy assessment of a chemical substance.

Caption: Decision workflow for comprehensive quality control.

Safety and Handling

-

GHS Hazard Statements: Likely to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[1]

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Always consult a compound-specific SDS before handling any chemical.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- 4 - SAFETY D

- Safety Data Sheet - Cayman Chemical. (2023). Cayman Chemical.

- 2-AMINO-4-PHENYLPYRIMIDINE-5-CARBOXYLIC ACID CAS#: 91093-42-4. ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.

- Ben Ameur, G., Maalej, E., Martin, H., & Ismaili, L. Synthesis of diphenylpyrimido [4,5-d] pyrimidin-4-amines derivatives 4a-k using 2 steps.

- 5-Phenylpyrimidin-4-amine | C10H9N3 | CID 233337. PubChem - NIH.

- Pyrimidin-5-amine | C4H5N3 | CID 344373. PubChem - NIH.

- 4-(4-Bromophenyl)-5-phenylpyrimidin-2-amine - Optional[MS (GC)] - Spectrum. SpectraBase.

- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. (2025). ChemicalBook.

- 4-phenylpyrimidin-5-amine (C10H9N3). PubChemLite.

- Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods. (2025). Benchchem.

- 4-Methyl-6-phenylpyrimidin-5-amine | C11H11N3 | CID 82372483. PubChem.

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- IR: amines. University of Calgary.

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023).

- CAS 2305-87-5: 4-phenylpyrimidin-2-amine. CymitQuimica.

- Analytical Methods for Assessing Drug Purity and Quality “A Critical Evalu

- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. (2011).

- Calculated IR and FT-IR graphs of the 4-PPy. (2022).

- Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed.

- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(21), 9220–9231.

- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul

- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). IJIRSET.

- 744963-42-6|5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine. BLDpharm.

- Comparative Guide to Analytical Methods for 1-Amino-2,4(1H,3H)-pyrimidinedione. (2025). Benchchem.

- 4-PHENYLPYRIMIDIN-2-AMINE | 2305-87-5. ChemicalBook.

- 21419-05-6 | 5-Phenylpyrimidin-4-amine. ChemScene.

- CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

- 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.

Sources

- 1. 5-Phenylpyrimidin-4-amine | C10H9N3 | CID 233337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-phenylpyrimidin-5-amine (C10H9N3) [pubchemlite.lcsb.uni.lu]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]

- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ijirset.com [ijirset.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ijrar.org [ijrar.org]

- 14. fishersci.com [fishersci.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fishersci.com [fishersci.com]

The Multifaceted Biological Landscape of 4-Phenylpyrimidin-5-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 4-phenylpyrimidin-5-amine scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this important class of molecules. We will delve into their prominent role as kinase inhibitors, their applications in oncology, and their emerging potential in other therapeutic areas such as neuroprotection and antimicrobial therapy. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the field, from fundamental chemistry to detailed experimental protocols for biological evaluation.

Introduction: The Rise of a Versatile Scaffold

The pyrimidine ring is a cornerstone of numerous biologically essential molecules, including nucleic acids and vitamins. In the realm of synthetic medicinal chemistry, pyrimidine derivatives have been extensively explored, leading to the discovery of a multitude of therapeutic agents. Among these, the 4-phenylpyrimidin-5-amine core has garnered significant attention due to its unique structural features that allow for versatile substitution patterns, enabling the fine-tuning of pharmacological properties. This structural adaptability has made it a fertile ground for the development of targeted therapies, particularly in the field of oncology. This guide will provide a comprehensive overview of the biological activities associated with 4-phenylpyrimidin-5-amine derivatives, with a particular focus on their mechanism of action as kinase inhibitors and their evaluation as potential therapeutic agents.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 4-phenylpyrimidin-5-amine derivatives typically involves multi-step reaction sequences, often starting from readily available precursors. A common and efficient approach is the condensation of a substituted benzaldehyde with malononitrile and urea or a urea equivalent.[1][2] This can be followed by further modifications to introduce diversity at various positions of the pyrimidine ring and the phenyl group.

For instance, a general synthetic route can be initiated by the reaction of an aromatic aldehyde with malononitrile and urea in the presence of a suitable catalyst, such as potassium carbonate, to yield 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives.[1][2] These intermediates can then be subjected to a series of chemical transformations to introduce the desired functionalities. Another approach involves the reaction of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with a reducing agent like Pd-C/ammonium formate to yield the corresponding amine.

The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The versatility of these synthetic methods allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing potency and selectivity.

A Spectrum of Biological Activities

The 4-phenylpyrimidin-5-amine scaffold has been associated with a wide range of biological activities, highlighting its potential in various therapeutic areas.

Anticancer Activity: A Primary Focus

The most extensively studied biological activity of 4-phenylpyrimidin-5-amine derivatives is their anticancer potential.[3] These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer.[4] Their anticancer activity is often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

Kinase Inhibition: A Key Mechanism of Action

A primary mechanism underlying the anticancer effects of many 4-phenylpyrimidin-5-amine derivatives is their ability to act as potent inhibitors of various protein kinases.[5][6][7][8] Kinases are a large family of enzymes that play a critical role in cellular signal transduction, and their dysregulation is a hallmark of many cancers. The 4-phenylpyrimidin-5-amine scaffold serves as an excellent ATP-competitive inhibitor, fitting into the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.

Key kinase targets for this class of compounds include:

-

Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases, leading to mitotic failure and cancer cell death.[5]

-

Cyclin-Dependent Kinases (CDKs): Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active inhibitors of CDK9, a key regulator of transcription, and have shown potent antiproliferative effects.[6]

-

Janus Kinases (JAKs): 5-methylpyrimidin-2-amine derivatives have been developed as selective JAK2 inhibitors for the treatment of myeloproliferative neoplasms.[7]

-

c-Met: Novel N-phenylpyrimidin-2-amine derivatives have demonstrated outstanding inhibitory activity against c-Met, a receptor tyrosine kinase implicated in oncogenesis and metastasis.[8]

-

Polo-like Kinase 4 (PLK4): Pyrimidin-2-amine derivatives have been designed as potent inhibitors of PLK4, a master regulator of centriole duplication, showing promise in breast cancer therapy.[9]

-

MAPK-interacting kinases (Mnks): 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives have been discovered as potent Mnk2 inhibitors, promoting apoptosis in acute myeloid leukemia cells.[10]

-

USP1/UAF1 Deubiquitinase: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target.[4]

The following diagram illustrates the general mechanism of action of 4-phenylpyrimidin-5-amine derivatives as ATP-competitive kinase inhibitors.

Caption: ATP-competitive kinase inhibition by 4-phenylpyrimidin-5-amine derivatives.

Emerging Therapeutic Applications

Beyond oncology, derivatives of 4-phenylpyrimidin-5-amine have shown promise in other therapeutic areas:

-

Neuroprotection and Antioxidant Activity: Certain diphenylpyrimido[4,5-d]pyrimidin-4-amine derivatives have been identified as promising neuroprotective and antioxidant compounds.[11]

-

Antimicrobial and Anti-inflammatory Activity: Some novel pyrimidine and pyrimidopyrimidine derivatives have demonstrated in vitro antimicrobial, anti-inflammatory, and antioxidant properties.[1]

Experimental Protocols for Biological Evaluation

To assess the biological activity of 4-phenylpyrimidin-5-amine derivatives, a series of in vitro and cell-based assays are employed. The following section provides detailed, step-by-step methodologies for key experiments.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[4][11]

Step-by-Step Protocol: [1][4][11]

-

Cell Seeding:

-

Harvest cancer cells of interest and perform a cell count.

-

Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Include wells with medium only as a blank control.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 4-phenylpyrimidin-5-amine derivatives in culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

-

Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

-

Caption: Workflow of the MTT assay for determining anticancer activity.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[8][13][14] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are commonly used for high-throughput screening.[7]

Principle: The assay quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[8]

Step-by-Step Protocol (using a luminescence-based kit): [7][15]

-

Reagent Preparation:

-

Prepare a stock solution of the 4-phenylpyrimidin-5-amine derivative in 100% DMSO.

-

Create a serial dilution of the compound in an appropriate buffer.

-

Prepare the kinase, substrate, and ATP solutions in the recommended kinase assay buffer.

-

-

Kinase Reaction:

-

In a white, opaque 96-well or 384-well plate, add the diluted compound or DMSO control.

-

Add the kinase to each well and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for the recommended time (e.g., 40 minutes).

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for another recommended period (e.g., 30 minutes).

-

-

Luminescence Measurement and Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Western Blot Analysis of Protein Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated form of a protein.[5][6]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated protein of interest.[5]

Step-by-Step Protocol: [3][5][6][16]

-

Sample Preparation:

-

Culture cells and treat them with the 4-phenylpyrimidin-5-amine derivative for the desired time.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

Gel Electrophoresis:

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Load equal amounts of protein into the wells of an SDS-polyacrylamide gel.

-

Run the gel to separate the proteins based on their molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[3][6]

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the 4-phenylpyrimidin-5-amine scaffold and analysis of the resulting changes in biological activity are crucial for lead optimization. SAR studies help to identify the key structural features required for potent and selective activity.

Data Presentation:

Quantitative data from biological assays should be summarized in clearly structured tables for easy comparison. For example, a table summarizing the anticancer activity of a series of derivatives could include the compound ID, chemical structure, and IC₅₀ values against different cancer cell lines.

Table 1: Example of SAR Data for Anticancer Activity

| Compound ID | R1 | R2 | R3 | IC₅₀ (µM) - MCF-7 | IC₅₀ (µM) - HCT116 | IC₅₀ (µM) - A549 |

| 1a | H | H | H | 15.2 | 20.5 | 18.9 |

| 1b | Cl | H | H | 5.8 | 8.1 | 7.5 |

| 1c | OCH₃ | H | H | 10.1 | 12.3 | 11.7 |

| 1d | H | F | H | 7.3 | 9.5 | 8.8 |

| 1e | H | H | NO₂ | 2.1 | 3.4 | 2.9 |

Pharmacokinetic Considerations

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Early assessment of these properties is crucial in the drug discovery process. Computational tools can be used for the initial prediction of ADMET properties.[10] In vivo studies in animal models are then necessary to determine the pharmacokinetic profile of lead compounds.[17]

Conclusion and Future Directions

The 4-phenylpyrimidin-5-amine scaffold has proven to be a remarkably versatile platform for the design and discovery of novel therapeutic agents. Its prominence as a kinase inhibitor has led to the development of numerous potent anticancer compounds, some of which are advancing through preclinical and clinical development. The expanding scope of biological activities associated with this scaffold, including neuroprotective and antimicrobial effects, suggests that its therapeutic potential is far from exhausted.

Future research in this area will likely focus on:

-

Improving Selectivity: Designing derivatives with higher selectivity for specific kinase targets to minimize off-target effects and improve the therapeutic index.

-

Exploring New Therapeutic Areas: Systematically investigating the potential of 4-phenylpyrimidin-5-amine derivatives in indications beyond cancer.

-

Novel Drug Delivery Systems: Developing innovative formulations to enhance the bioavailability and targeted delivery of these compounds.

The continued exploration of the rich chemistry and diverse biology of 4-phenylpyrimidin-5-amine derivatives holds great promise for the development of the next generation of targeted therapies.

References

- Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4336-4351.

- Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859.

- Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.

- Abdel-Aziz, A. A., et al. (2022).

- Ilies, M., et al. (2014).

-

Roche. (n.d.). MTT Assay Protocol. Retrieved from [Link]

- Tian, Y., et al. (2022). Discovery of 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 816-823.

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-